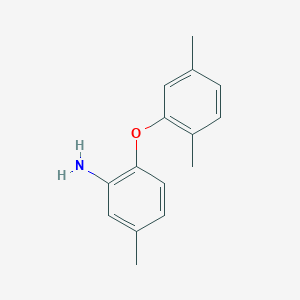

2-(2,5-Dimethylphenoxy)-5-methylaniline

Description

Properties

IUPAC Name |

2-(2,5-dimethylphenoxy)-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-10-5-7-14(13(16)8-10)17-15-9-11(2)4-6-12(15)3/h4-9H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGHPOGWCBKKTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenoxy)-5-methylaniline typically involves the reaction of 2,5-dimethylphenol with an appropriate aniline derivative under controlled conditions. One common method involves the use of a polar aprotic solvent such as tetrahydrofuran, and the reaction is often facilitated by the presence of a base such as sodium hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that ensures high yield and purity. The process often includes the initial formation of an intermediate compound, followed by further reactions to introduce the desired functional groups. The use of mixed solvent systems, such as toluene and dimethyl sulfoxide, can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenoxy)-5-methylaniline can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen or the phenoxy ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in tetrahydrofuran for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-(2,5-Dimethylphenoxy)-5-methylaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2,5-Dimethylphenoxy)-5-methylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2,5-Dimethylphenoxy)-5-methylaniline with three compounds from the evidence: 5-(ethylsulfonyl)-2-methoxyaniline, 5-Chloro-2-methylaniline, and 3-Methoxyphenethylamine. Key differences in substituents, synthesis pathways, and applications are highlighted.

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Function

- Electron-Donating vs. Electron-Withdrawing Groups: The phenoxy group in this compound is electron-donating due to resonance effects, which may stabilize intermediates in electrophilic substitution reactions. This contrasts with 5-(ethylsulfonyl)-2-methoxyaniline, where the sulfonyl group is strongly electron-withdrawing, directing reactivity toward nucleophilic aromatic substitution .

- Steric and Solubility Considerations: The bulky phenoxy group in the target compound likely reduces solubility in polar solvents compared to 3-Methoxyphenethylamine, which has a smaller methoxy substituent and an aliphatic amine group .

Biological Activity

2-(2,5-Dimethylphenoxy)-5-methylaniline, also known by its CAS number 946715-78-2, is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO, with a molecular weight of 227.30 g/mol. The compound features a dimethylphenoxy group linked to an aniline moiety, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may modulate the activity of specific proteins involved in signaling pathways, leading to diverse physiological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of tyrosinase, an enzyme critical in melanin production. In vitro studies have shown varying degrees of inhibition depending on structural modifications.

- Receptor Interaction : Its structure suggests potential interactions with serotonin receptors, which are implicated in various neurological functions.

Tyrosinase Inhibition

Recent studies have demonstrated that this compound exhibits significant anti-tyrosinase activity. This property is crucial for applications in skin-lightening products and treatment of hyperpigmentation disorders.

| Compound | IC50 (µM) | Inhibition (%) |

|---|---|---|

| This compound | 25.75 | 45.50 ± 8.97% |

| Kojic Acid | 40.00 | Reference |

This data indicates that the compound shows promising potential as a tyrosinase inhibitor compared to traditional agents like kojic acid .

Comparative Studies

In comparative studies with other phenylamino derivatives, this compound demonstrated enhanced biological activity due to the presence of electron-donating methyl groups, which facilitate enzyme binding and enhance inhibitory effects .

Case Studies

- In Vitro Studies on Melanoma Cells : Research involving B16F10 melanoma cells indicated that the compound inhibited melanin production significantly more than kojic acid without notable cytotoxicity .

- Structure-Activity Relationship (SAR) Analysis : A detailed SAR analysis revealed that modifications on the phenyl ring influence the potency of the compound as a tyrosinase inhibitor. The presence of methyl groups at specific positions was found to enhance inhibitory efficacy substantially .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2,5-Dimethylphenoxy)-5-methylaniline, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling reactions. A general approach includes reacting 2,5-dimethylphenol with a halogenated 5-methylaniline derivative (e.g., 5-methyl-2-nitroaniline followed by reduction). Key optimization steps:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Catalysts : Copper(I) iodide or palladium catalysts improve coupling efficiency .

- Temperature : Reactions often proceed at 80–120°C; higher temperatures may increase byproducts.

- Base : Potassium carbonate or cesium carbonate aids in deprotonation .

Validate purity via HPLC (≥95%) and monitor reaction progress with TLC or GC-MS .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

A multi-technique approach ensures structural and purity validation:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and aromatic coupling patterns. Discrepancies in integration ratios may indicate impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and detects isotopic patterns for halogenated byproducts (if any) .

- HPLC-PDA : Quantifies purity and identifies polar impurities; use C18 columns with acetonitrile/water gradients .

- FT-IR : Confirms functional groups (e.g., N-H stretch at ~3400 cm⁻¹, aryl ether C-O at ~1250 cm⁻¹) .

Advanced: How should researchers resolve contradictions between theoretical and experimental spectral data (e.g., NMR shifts, IR peaks)?

Answer:

Discrepancies often arise from solvent effects, conformational isomers, or unaccounted substituent interactions. Methodological steps:

Cross-validate techniques : Compare NMR data with DFT-calculated chemical shifts (using software like Gaussian or ORCA) .

Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation) causing peak splitting .

Isotopic labeling : Use deuterated analogs to confirm assignments in complex spectra.

Synthetic controls : Prepare derivatives (e.g., acetylation of the amine) to isolate spectral contributions .

Advanced: What strategies enhance the solubility of this compound for in vitro bioassays?

Answer:

The compound’s hydrophobicity (due to methyl and phenoxy groups) limits aqueous solubility. Strategies include:

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity) .

- pH adjustment : Protonate the aniline group (pKa ~4.5) in acidic buffers (e.g., phosphate buffer pH 2–3).

- Surfactant micelles : Incorporate polysorbate 80 or cyclodextrins to form inclusion complexes .

- Prodrug synthesis : Introduce hydrophilic moieties (e.g., phosphate esters) via transient protecting groups .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols.

- Storage : Keep in amber glass under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .

- Waste disposal : Neutralize amine-containing waste with dilute HCl before incineration .

Advanced: How can researchers design experiments to assess the compound’s potential bioactivity without FDA-approved data?

Answer:

- In silico screening : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like GPCRs or kinases .

- Enzyme assays : Test inhibition of COX-2 or cytochrome P450 isoforms at 10–100 µM concentrations.

- Cell viability assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination.

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation .

Basic: What are the key physicochemical properties of this compound?

Answer:

Advanced: How can batch-to-batch variability in synthesis be minimized for reproducible research outcomes?

Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, catalyst loading) using response surface methodology.

- Purification protocols : Standardize column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (toluene/hexane) .

- Quality control : Require ≥98% purity (HPLC) and consistent ¹H NMR spectra for all batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.